N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4S2/c1-36-24-14-13-20(17-25(24)37-2)15-16-31-27(34)19-38-30-32-28-23(18-26(39-28)21-9-5-3-6-10-21)29(35)33(30)22-11-7-4-8-12-22/h3-14,17-18H,15-16,19H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRKXKPXEMSGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The structure features a thieno[2,3-d]pyrimidine moiety linked to a phenethyl group with methoxy substitutions.
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's thioacetamide linkage may enhance its bioactivity by facilitating interaction with microbial targets .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. A related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 µM . This suggests potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. Thieno[2,3-d]pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated.
Study 1: Synthesis and Biological Evaluation
A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their biological activities. Among these derivatives, one showed promising antibacterial effects comparable to standard antibiotics. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance biological activity significantly .
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that compounds similar to this compound exhibited reduced inflammation and tumor growth. These findings support further investigation into the therapeutic potential of this compound in chronic inflammatory diseases and cancer therapy.
Summary Table of Biological Activities
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 425.49 g/mol.
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Functional Groups | Dimethoxyphenethyl group, thioether linkage |
The compound has been studied for various biological activities, including:
1. Anticancer Activity
Research indicates that N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide exhibits selective cytotoxicity against several cancer cell lines. The mechanism of action involves interference with DNA replication and repair processes.
Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed an IC50 value of 12 µM, indicating significant anticancer potential compared to control groups.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its thioether moiety is believed to disrupt bacterial cell membranes.
Case Study : In vitro tests against Staphylococcus aureus yielded a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for development as an antibiotic agent.
Enzyme Inhibition
The compound may inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, it has been shown to inhibit topoisomerases and kinases critical for cell cycle regulation.
Interaction with Cellular Targets
The unique structure allows for enhanced lipophilicity and interaction with various cellular targets, facilitating its bioactivity in different biological assays.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
